4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide features a benzamide core substituted with a dimethylsulfamoyl group at the para position. The ethyl linker connects the benzamide to a pyridazinone ring, which is further substituted with a 4-ethoxyphenyl group.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-4-32-19-9-5-17(6-10-19)21-13-14-22(28)27(25-21)16-15-24-23(29)18-7-11-20(12-8-18)33(30,31)26(2)3/h5-14H,4,15-16H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUJMZCMQUQGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide , identified by its CAS number 921853-20-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₂₃N₄O₅S
- Molecular Weight : 470.5 g/mol
- Chemical Structure : The compound features a sulfamoyl group, a pyridazine moiety, and an ethoxyphenyl substituent, which contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit activity through several mechanisms:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, particularly in cancer cells.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cell lines.
Efficacy Studies
Recent studies have evaluated the biological activity of this compound using various in vitro and in vivo models:
In Vitro Studies
-
Cell Proliferation Assays :
- The compound was tested on several cancer cell lines (e.g., SKM-1, MCF-7), showing significant inhibition of cell proliferation at micromolar concentrations.
- IC50 values were determined to assess potency, with lower values indicating higher efficacy.
-
Apoptosis Induction :
- Flow cytometry analysis indicated that treated cells exhibited increased Annexin V positivity, suggesting that the compound induces apoptosis.
In Vivo Studies
- Xenograft Models :
- In SKM-1 xenograft models, oral administration of the compound resulted in tumor growth inhibition, demonstrating its potential as an anticancer agent.
- Tumor volume measurements over time highlighted a statistically significant reduction compared to control groups.
Summary of Findings
| Study Type | Model | Key Findings |
|---|---|---|
| In Vitro | Cancer Cell Lines | Significant inhibition of proliferation |
| In Vitro | Apoptosis Assay | Induction of apoptosis |
| In Vivo | SKM-1 Xenograft | Tumor growth inhibition |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored various sulfonamide derivatives, including our compound. The results indicated that modifications to the sulfamoyl group significantly impacted anticancer activity. The compound demonstrated superior efficacy compared to other tested analogs.
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, this compound was found to effectively inhibit farnesyltransferase, a key enzyme involved in cancer cell signaling pathways. This inhibition was associated with reduced cell migration and invasion capabilities in vitro.
Comparison with Similar Compounds
Pyridazinone-Based Derivatives
Pyridazinone rings are common in bioactive compounds. Key comparisons include:
| Compound Name / ID | Pyridazinone Substituents | Linked Groups | Key Structural Differences |
|---|---|---|---|
| Target Compound | 3-(4-Ethoxyphenyl) | Ethyl-benzamide + dimethylsulfamoyl | Ethoxy group enhances lipophilicity |
| 6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a, Ev6) | 4-(Methylthiobenzyl), 6-methyl | None | Methylthio group (smaller, less polar) |
| 2-{3-Methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetic acid (7a, Ev6) | 4-(Methylthiobenzyl), 3-methyl | Acetic acid side chain | Carboxylic acid introduces polarity |
| Antipyrine/Pyridazinone Hybrids (6e–6h, Ev7) | Piperazine or arylpiperazine | Antipyrine (pyrazole) moiety | Bulkier substituents reduce flexibility |
Key Observations :
Benzamide Derivatives
Benzamide scaffolds are prevalent in drug design. Notable analogs include:
| Compound Name / ID | Benzamide Substituents | Biological Implications |
|---|---|---|
| Target Compound | 4-(N,N-Dimethylsulfamoyl) | Enhanced metabolic stability |
| 3-Chloro-4-hydroxy-N-phenethylbenzamide (Ev2) | 3-Chloro, 4-hydroxy | Polar groups may limit membrane uptake |
| N-(2-(4-Chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide (Ev2) | Quinoline-carboxamide | Extended aromatic system for π-stacking |
Key Observations :
Physicochemical Data
| Property | Target Compound | 5a (Ev6) | 6e (Ev7) |
|---|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 314 g/mol | 548 g/mol |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~2.8 | ~4.1 |
| Solubility | Moderate in DMSO | High in polar solvents | Low in aqueous media |
Notes:
- The ethoxyphenyl group increases LogP compared to methylthio (Ev6) but remains lower than antipyrine hybrids (Ev7) due to the dimethylsulfamoyl group .
Q & A
Q. What are the key synthetic steps for 4-(N,N-dimethylsulfamoyl)-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide?
The synthesis involves three critical steps:
Pyridazinone Ring Formation : Reaction of hydrazine with a dicarbonyl precursor under controlled pH (e.g., acetic acid) to form the 6-oxopyridazinone core .
Sulfonamide Group Introduction : Coupling the pyridazinone intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride using a base (e.g., triethylamine) .
Ethyl-Linker Functionalization : Alkylation of the pyridazinone nitrogen with a bromoethylamine derivative, followed by purification via column chromatography .
Methodological Tip: Optimize reaction temperatures (60–80°C) and solvent systems (e.g., DMF/THF) to improve yields above 70% .
Q. How is the compound’s purity and structural integrity validated?
- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., ethoxyphenyl protons at δ 6.8–7.2 ppm, pyridazinone carbonyl at δ 165 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 527.2) .
Q. What in vitro assays are suitable for initial anti-inflammatory screening?
- COX-1/COX-2 Inhibition : Measure IC₅₀ values using fluorometric kits (e.g., Cayman Chemical) .
- Cytokine Profiling : Quantify TNF-α and IL-6 suppression in LPS-stimulated macrophages via ELISA .
- Dose-Response Curves : Use concentrations ranging from 1 nM to 100 μM to establish efficacy thresholds .
Q. How are physicochemical properties like solubility and logP determined?
- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, analyzed via UV-Vis spectroscopy (challenges noted for low aqueous solubility) .
- logP : Reverse-phase HPLC with a calibrated octanol-water partition reference .
- pKa : Potentiometric titration using a GLpKa analyzer .
Advanced Research Questions
Q. How to resolve contradictions in reported synthetic yields for derivatives?
- Variable Analysis : Compare catalysts (e.g., Pd/C vs. PtO₂ in hydrogenation), solvents (polar aprotic vs. ethers), and reaction times .
- Design of Experiments (DOE) : Apply factorial design to identify critical parameters (e.g., temperature, stoichiometry) .
- Byproduct Characterization : Use LC-MS to detect side products (e.g., over-oxidized pyridazinones) .
Q. What computational strategies predict biological targets and SAR?
Q. How to design in vivo studies for anticancer activity validation?
- Xenograft Models : Administer 10–50 mg/kg doses in nude mice with HT-29 colon cancer implants .
- Pharmacokinetics : Track plasma half-life via LC-MS/MS and assess metabolite formation .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) .
Q. What methodologies assess environmental impact and biodegradation?
- OECD 301F Test : Measure aerobic biodegradation in activated sludge over 28 days .
- Ecotoxicity Assays : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition .
- Soil Sorption : Determine Koc values using batch equilibrium methods .
Q. How to optimize synthetic routes for gram-scale production?
Q. What advanced techniques validate biological target engagement?
- Chemical Proteomics : Use SILAC-labeled cells to identify binding partners via affinity purification .
- Thermal Shift Assay (TSA) : Detect target stabilization (e.g., HSP90) upon compound binding .
- CRISPR-Cas9 Knockout Models : Confirm on-target effects in EGFR-null cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
